

Pharmacokinetic Profile of ACY-738 in Murine Models: A Technical Overview

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Compound of Interest				
Compound Name:	ACY-738			
Cat. No.:	B605171	Get Quote		

Introduction

ACY-738 is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has demonstrated therapeutic potential in various preclinical models of neurodegenerative diseases. Its mechanism of action involves the modulation of tubulin acetylation, which is crucial for microtubule stability and axonal transport. A thorough understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a therapeutic agent. This document provides a comprehensive summary of the available pharmacokinetic data for ACY-738 in mice, intended for researchers and professionals in drug development.

Pharmacokinetic Data

The pharmacokinetic parameters of **ACY-738** have been characterized in mice following different routes of administration. The compound is known for its rapid distribution to the brain and a relatively short plasma half-life.

Table 1: Plasma Pharmacokinetic Parameters of ACY-738 in Mice



Route of Administrat ion	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hours)	Plasma Half-life	Animal Model
Intraperitonea I (i.p.)	5	1310	0.083	12 minutes	NIH Swiss mice
Oral (in chow)*	10	212	Not Reported	2.2 hours	Rat data, used for mouse chow formulation

^{*}Note: The oral pharmacokinetic data was derived from studies in rats and used to formulate a rodent chow for administration to mice.

Table 2: ACY-738 Concentration in Plasma and Brain

Tissue of APP/PS1 Mice

Treatment Group	Age Cohort	Average Brain Concentration (ng/g)	Average Plasma Concentration (ng/mL)
Wild-Type (Treated)	Early	16.07	22
APP/PS1 (Treated)	Early	17.93	27.07
Wild-Type (Treated)	Late	17.80	40.35
APP/PS1 (Treated)	Late	14.20	50

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of **ACY-738** in mice.

Drug Administration

 Intraperitoneal (i.p.) Injection: For acute dosing studies, ACY-738 was dissolved in a vehicle solution, such as a mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline



(PBS), and administered via intraperitoneal injection. In some studies, doses of 5 mg/kg or 20 mg/kg were used.

Oral Administration: To avoid the stress of repeated injections in chronic studies, ACY-738
was formulated into rodent chow. The concentration in the chow was calculated to deliver a
specific daily dose, for example, 100 mg/kg per day, based on pharmacokinetic studies in
rats.

Sample Collection and Processing

- Plasma Collection: Blood samples were collected from mice at various time points postadministration. Plasma was separated by centrifugation and stored at -80°C until analysis.
- Brain Tissue Collection: Following the final blood collection, mice were euthanized, and brains were dissected. Specific brain regions, such as the cortex, were isolated, snap-frozen, and stored at -80°C.
- Sample Preparation for Analysis: For analysis, ACY-738 was extracted from plasma and brain homogenates using a protein precipitation method with a 50:50 acetonitrile:methanol solution.

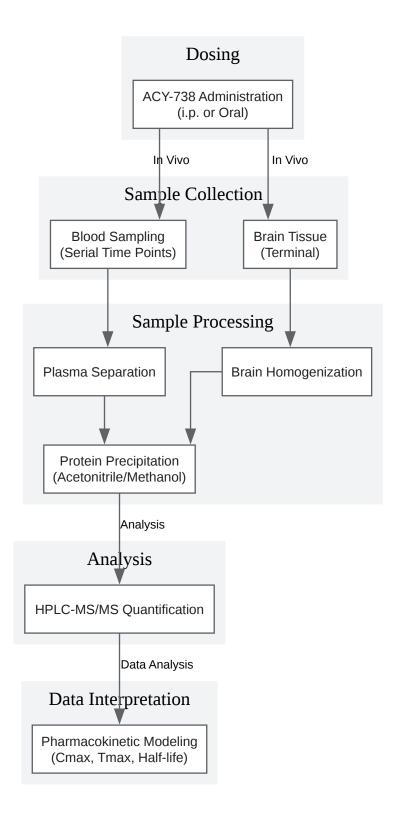
Bioanalytical Method

The quantification of **ACY-738** in plasma and brain samples was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and specificity for the detection and quantification of the compound. The analysis was conducted using electrospray ionization in the positive mode, with a lower limit of quantification of 3 ng/mL.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis



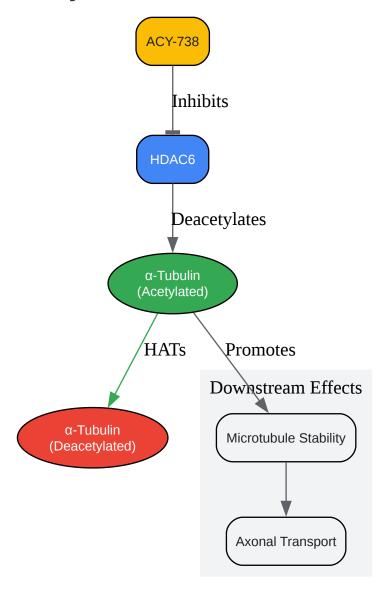


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Caption: Workflow for **ACY-738** pharmacokinetic analysis in mice.



Signaling Pathway of ACY-738 Action



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Caption: ACY-738 inhibits HDAC6, increasing tubulin acetylation.

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